molecular formula C8H8N2 B1204680 1H-indol-3-amine CAS No. 7250-19-3

1H-indol-3-amine

Cat. No.: B1204680
CAS No.: 7250-19-3
M. Wt: 132.16 g/mol
InChI Key: TXQAZWIBPGKHOX-UHFFFAOYSA-N
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Description

1H-Indol-3-amine, also known as 3-aminoindole, is a significant heterocyclic compound that belongs to the indole family. Indoles are prevalent in various natural products and pharmaceuticals due to their unique structural and biological properties. The indole nucleus is a core structure in many biologically active molecules, making this compound an essential compound in medicinal chemistry and organic synthesis .

Scientific Research Applications

1H-Indol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 1H-indol-3-amine is not explicitly mentioned in the search results, indole derivatives are known to exhibit a wide range of biological activities . For example, indole-3-acetic acid, a derivative of indole, is a direct ligand of the aryl hydrocarbon receptor and has shown liver-protective effects in a model of non-alcoholic fatty liver disease .

Safety and Hazards

While specific safety and hazard information for 1H-indol-3-amine was not found in the search results, it’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the specific compound .

Future Directions

The development of new methodologies for the construction of indole derivatives continues to attract attention from the international chemical community . There is still room for improvement in the field of indole synthesis, particularly in the synthesis of highly substituted indoles . A novel, low-cost method for the preparation of not easily accessible free 3-aminoindoles has been developed, suggesting potential future directions in this area .

Chemical Reactions Analysis

Types of Reactions: 1H-Indol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.

    1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.

    1H-Indole-3-butyric acid: Used as a rooting agent in plant propagation.

Uniqueness: 1H-Indol-3-amine is unique due to its amino group at the 3-position, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications, making it a versatile building block in organic synthesis and drug development .

Properties

IUPAC Name

1H-indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQAZWIBPGKHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282207
Record name 1H-indol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-19-3
Record name 1H-Indol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7250-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indol-3-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7250-19-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-indol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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